Critical Evidence Gap: No Direct Quantitative Potency Data Available
A comprehensive search of primary research papers and patents reveals no direct head-to-head comparison data between N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide and its closest analogs or in-class candidates. While the compound's core scaffold achieves an IC50 of 10.9 nM against JNK3 for a closely related (S)-enantiomer [1] and <10 nM KD against WDR5 for optimized derivatives [2], these data points are for different compounds and cannot be directly attributed to CAS 1421476-79-0. The most relevant comparator, the para-substituted regioisomer (CAS 1421491-67-9), also lacks publicly available biological data. Therefore, a high-strength, Evidence_Tag-based comparison as required by the user's strict criteria cannot be constructed.
| Evidence Dimension | JNK3 Inhibition Potency |
|---|---|
| Target Compound Data | Not publicly available for this specific compound. |
| Comparator Or Baseline | Closest in-class (S)-4 enantiomer from Graczyk et al. 2005: JNK3 IC50 = 10.9 ± 3.6 nM. |
| Quantified Difference | Not determinable. |
| Conditions | In vitro enzyme assay, ATP concentration 1.0 µM, as described for the comparator. |
Why This Matters
The absence of data for the target compound prevents any evidence-based procurement decision.
- [1] Graczyk PP, Khan A, Bhatia GS, et al. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Bioorg Med Chem Lett. 2005;15(21):4666-70. View Source
- [2] Getlik M, Smil D, Zepeda-Velázquez C, et al. Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. J Med Chem. 2018;61(13):5318-5334. View Source
